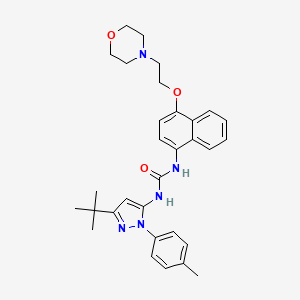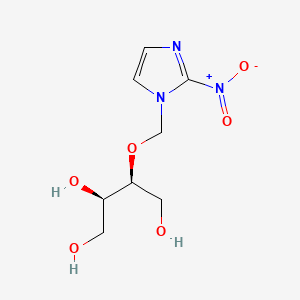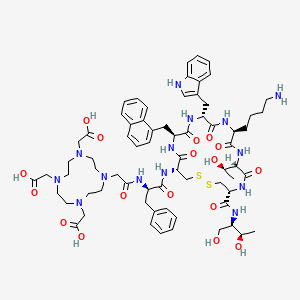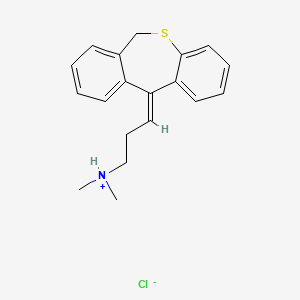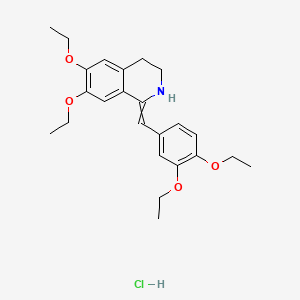
Drotaverine hydrochloride
Overview
Description
Drotaverine hydrochloride is a benzylisoquinoline derivative known for its potent antispasmodic properties. It is primarily used to alleviate smooth muscle spasms in the gastrointestinal and genitourinary tracts. Structurally related to papaverine, this compound is a selective inhibitor of phosphodiesterase-4, which leads to smooth muscle relaxation .
Mechanism of Action
Target of Action
Drotaverine hydrochloride primarily targets phosphodiesterase-4 (PDE4) . PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes . By inhibiting PDE4, this compound affects the concentration of cAMP within cells .
Mode of Action
This compound acts as a selective inhibitor of PDE4 . By inhibiting this enzyme, it prevents the breakdown of cAMP . This leads to an increase in cAMP concentration within cells . The elevated levels of cAMP then lead to a decrease in the uptake of calcium ions (Ca2+) by the cells . This change in calcium ion distribution results in the relaxation of smooth muscles .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the cAMP-PDE4 axis . By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within cells . This increased concentration of cAMP then leads to a decrease in the uptake of calcium ions by the cells . The resulting changes in calcium ion distribution within the cells lead to the relaxation of smooth muscles .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of this compound is highly variable, with a peak at 45–60 minutes post-administration . It is primarily metabolized in the liver . The elimination half-life of this compound ranges from 7 to 16 hours . More than 50% of the drug is excreted in urine and approximately 30% in bile .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscles . This is achieved through its inhibition of PDE4 and the subsequent changes in cAMP and calcium ion levels within cells . This relaxation of smooth muscles can alleviate spasms in the gastrointestinal tract, urinary system, and gall bladder .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug should be used only in well-ventilated areas or outdoors . Prolonged or repeated exposure should be avoided, and precautionary measures against static discharge should be taken . The drug’s action, efficacy, and stability can also be influenced by factors such as the patient’s health status, the presence of other medications, and individual variations in drug metabolism and response .
Biochemical Analysis
Biochemical Properties
Drotaverine hydrochloride interacts with the enzyme phosphodiesterase 4 (PDE4). By inhibiting PDE4, it leads to elevated levels of cAMP, which results in smooth muscle relaxation . This interaction with PDE4 is the primary biochemical reaction that this compound is involved in.
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by causing smooth muscle relaxation . This relaxation is achieved through the inhibition of PDE4 and the subsequent increase in cAMP levels . This can impact cell signaling pathways and cellular metabolism, particularly in cells that contain smooth muscle.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PDE4, inhibiting the enzyme’s activity . This inhibition prevents the degradation of cAMP, leading to increased levels of this molecule within the cell . The elevated cAMP levels then lead to the relaxation of smooth muscle cells .
Temporal Effects in Laboratory Settings
It is known that the drug has a fast response time, with effects observable within minutes of administration .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a dose-dependent analgesic effect
Metabolic Pathways
This compound undergoes extensive hepatic metabolism, which is its main route of elimination . It may also undergo biliary excretion to form conjugated metabolites .
Transport and Distribution
It is known that the drug is well absorbed after oral administration and is subject to first-pass metabolism .
Subcellular Localization
It is known that this compound does not significantly influence the autonomic nervous system and does not penetrate into the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of drotaverine hydrochloride involves several key steps:
Chloromethylation: Orthoethyethoxybenzene is chloromethylated using hydrogen chloride and formalin in the presence of calcium chloride in a trichlorethylene medium to produce diethoxynitrile.
Cyanidation: Diethoxybenzyl chloride is prepared using interfacial catalysis with potassium iodide, triethylamine, and acetone.
Preparation of Diethoxyphenylacetic Acid: Diethoxynitrile is converted to diethoxyphenylacetic acid.
Condensation: Diethoxyphenylacetic acid is condensed with diethoxyamine to form ethoxyamide.
Cyclization: Ethoxyamide undergoes cyclization with phosphorus oxychloride.
Recrystallization: The final step involves recrystallization to obtain technical this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: Reduction reactions are not typically associated with this compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Mild oxidizing agents can be used, but specific conditions depend on the desired outcome.
Nucleophiles: Strong nucleophiles can facilitate substitution reactions.
Major Products: The primary product of this compound reactions is the parent compound itself, with minor by-products depending on the reaction conditions .
Scientific Research Applications
Drotaverine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving phosphodiesterase inhibitors.
Biology: Research focuses on its effects on smooth muscle cells and its potential role in cellular signaling pathways.
Medicine: This compound is extensively studied for its therapeutic effects in treating smooth muscle spasms, dysmenorrhea, and other spastic conditions
Industry: It is used in the formulation of various pharmaceutical products, including tablets and injections.
Comparison with Similar Compounds
Papaverine: Structurally related to drotaverine hydrochloride but less potent in its antispasmodic activity.
Valethamate Bromide: Used for similar indications but works by blocking acetylcholine receptors.
Mebeverine: Another antispasmodic agent used in the treatment of irritable bowel syndrome
Uniqueness of this compound: this compound stands out due to its selective inhibition of phosphodiesterase-4, leading to more potent and prolonged smooth muscle relaxation compared to similar compounds. Its unique mechanism of action and higher efficacy make it a preferred choice in many therapeutic applications .
Properties
IUPAC Name |
1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFLYOLJRKJYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
985-12-6 | |
| Record name | Drotaverine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=985-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




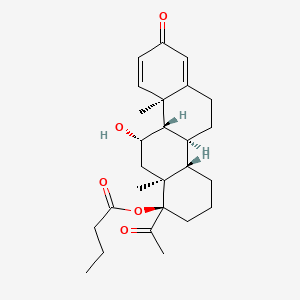

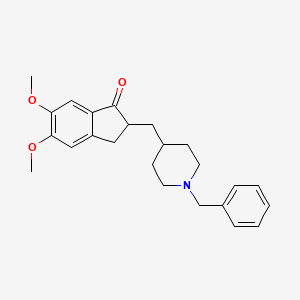
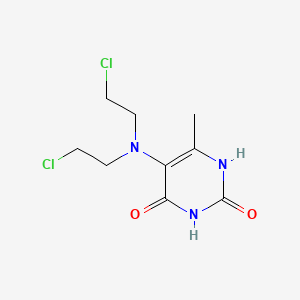


![[(7R)-4-(4-Amino-5-methylthieno[2,3-d]pyrimidin-2-yl)hexahydro-7-methyl-1H-1,4-diazepin-1-yl][2-(2H-1,2,3-triazol-2-yl)phenyl]-methanone](/img/structure/B1670887.png)
